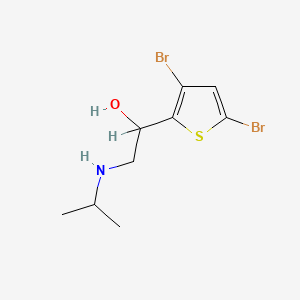
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with two bromine atoms at positions 3 and 5, and an isopropylaminoethanol group attached to the second position of the thienyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves several steps. One common synthetic route includes the bromination of 2-thienyl derivatives followed by the introduction of the isopropylaminoethanol group. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the reaction of the brominated thienyl compound with isopropylaminoethanol under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thienyl derivatives.
Substitution: The bromine atoms in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienyl ring .
Scientific Research Applications
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thienyl derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Dibromo-2-thienyl)-2-isopropylaminoethanol can be compared with other similar compounds, such as:
1-(3,5-Dibromo-2-thienyl)ethanone: This compound shares the same thienyl ring with bromine substitutions but differs in the functional group attached to the ring.
3,5-Dibromo-2-methylthiophene: Another similar compound with a methyl group instead of the isopropylaminoethanol group.
The uniqueness of this compound lies in its specific functional group, which imparts unique reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
62673-58-9 |
|---|---|
Molecular Formula |
C9H13Br2NOS |
Molecular Weight |
343.08 g/mol |
IUPAC Name |
1-(3,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H13Br2NOS/c1-5(2)12-4-7(13)9-6(10)3-8(11)14-9/h3,5,7,12-13H,4H2,1-2H3 |
InChI Key |
PHCVVTFFVNUOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=C(C=C(S1)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















